1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone is a complex organic compound that features a pyrazole ring substituted with tert-butyl, heptafluoropropyl, and hydroxy groups. This compound also contains a trimethylphenoxy group attached to an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction. Subsequent steps involve the introduction of the tert-butyl, heptafluoropropyl, and hydroxy groups under controlled conditions. The final step includes the attachment of the trimethylphenoxy group to the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The tert-butyl and heptafluoropropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethanone moiety may yield an alcohol.
Scientific Research Applications
1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone is unique due to its specific combination of substituents and functional groups. The presence of the heptafluoropropyl group imparts distinct physicochemical properties, such as increased lipophilicity and stability, which may enhance its performance in various applications.
Properties
Molecular Formula |
C21H25F7N2O3 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
1-[5-tert-butyl-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone |
InChI |
InChI=1S/C21H25F7N2O3/c1-11-7-12(2)16(13(3)8-11)33-10-15(31)30-18(32,17(4,5)6)9-14(29-30)19(22,23)20(24,25)21(26,27)28/h7-8,32H,9-10H2,1-6H3 |
InChI Key |
SGXKMGIXNCMFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2C(CC(=N2)C(C(C(F)(F)F)(F)F)(F)F)(C(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.